molecular formula C17H21N3 B609938 PF-04781340 CAS No. 1648726-56-0

PF-04781340

Cat. No.: B609938
CAS No.: 1648726-56-0
M. Wt: 267.37
InChI Key: HFAURKSQTSLTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04781340 (Compound 7) is a tetrasubstituted pyridine derivative belonging to the pyrido[3,4-d]azepine class, designed as a potent and selective agonist of the 5-HT2C receptor . It demonstrates high binding affinity (Ki = 3 nM) and functional potency (EC50 = 9 nM) at the 5-HT2C receptor, with selectivity over the 5-HT2B subtype, a critical feature to mitigate cardiovascular risks associated with 5-HT2B activation . Its pharmacokinetic profile includes low P-glycoprotein (P-gp) efflux (efflux ratio [ER] = 2.8), supporting central nervous system (CNS) penetration and oral bioavailability, as evidenced by preclinical in vivo studies .

Properties

CAS No.

1648726-56-0

Molecular Formula

C17H21N3

Molecular Weight

267.37

IUPAC Name

3-Benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine

InChI

InChI=1S/C17H21N3/c1-18-17-16-8-10-19-9-7-14(16)12-15(20-17)11-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H,18,20)

InChI Key

HFAURKSQTSLTBO-UHFFFAOYSA-N

SMILES

CNC1=NC(CC2=CC=CC=C2)=CC3=C1CCNCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-04781340;  PF 04781340;  PF04781340; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues in the Pyrido[3,4-d]azepine Series

Pyrimidine Compound 6

  • Receptor Activity : Like PF-04781340, this compound exhibits potent 5-HT2C agonism but lacks detailed selectivity data over 5-HT2B .
  • CNS Penetration : Demonstrates a P-gp ER of 2.7, comparable to this compound (ER = 2.8), indicating similar blood-brain barrier permeability .
  • Preclinical Utility : Achieved robust CNS exposure in animal models, validating the azepine scaffold’s suitability for CNS-targeted therapies .

Aminopyridine 13

  • Structural Note: A byproduct formed during the ammonia cascade cyclization step in this compound’s synthesis.

Functional Comparators: 5-HT2C Antagonists

SB 242084 Hydrochloride

  • CNS Penetration : Brain-penetrant, but therapeutic applications differ (e.g., anxiety vs. agonist-driven satiety or mood regulation) .

Loxapine

  • Therapeutic Use : Antipsychotic, highlighting functional divergence from this compound’s agonist-specific targeting .

Cross-Class Comparisons: H3 Receptor Antagonists

Non-imidazole H3 Antagonists (e.g., Pyrrolidine Derivatives)

  • Target Specificity : Act on histamine H3 receptors, unrelated to 5-HT2C, but share CNS penetrance goals .
  • ADME Challenges : Variable lipophilicity impacts pharmacokinetics, unlike this compound’s optimized P-gp profile .

Data Tables

Table 1: Pharmacological and Pharmacokinetic Profiles

Compound Target/Mechanism Ki/EC50 (nM) Selectivity (5-HT2C vs. 5-HT2B) P-gp ER CNS Penetration
This compound 5-HT2C agonist 3 (Ki), 9 (EC50) High selectivity 2.8 High
Pyrimidine Compound 6 5-HT2C agonist Not reported Not reported 2.7 High (preclinical)
SB 242084 5-HT2C antagonist Potent (Ki unreported) N/A Not reported High
Loxapine 5-HT2/D4 antagonist Strong affinity Low selectivity for 5-HT2C Not reported Moderate

Research Findings and Implications

  • Selectivity Advantage: this compound’s 5-HT2C vs. 5-HT2B selectivity reduces off-target risks, a limitation in non-selective agonists like earlier azepines .
  • P-gp Optimization : Its low ER (2.8) aligns with CNS drug criteria, outperforming compounds with ER >3 that face efflux-related bioavailability issues .
  • Therapeutic Potential: Unlike antagonists (e.g., SB 242084), this compound’s agonist activity may address disorders like obesity or depression through 5-HT2C activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-04781340
Reactant of Route 2
PF-04781340

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.